Prolylglycine hydrochloride
Description
Prolylglycine hydrochloride (CAS: 885459-11-0) is a biochemical reagent with the molecular formula C₇H₁₃ClN₂O₃ and a molecular weight of 208.64 g/mol . It is the hydrochloride salt of the dipeptide prolylglycine (Pro-Gly), composed of proline (a cyclic imino acid) and glycine (the simplest amino acid) linked via a peptide bond. Prolylglycine is a product of incomplete protein catabolism and has been detected in human urine . The hydrochloride form enhances stability and solubility, making it suitable for laboratory applications such as peptide synthesis and ion-binding studies. Storage recommendations specify refrigeration at 2–8°C to maintain integrity .
Properties
IUPAC Name |
2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPSJKHTGFCOZ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prolylglycine hydrochloride typically involves the formation of a peptide bond between proline and glycine. One common method is the mixed anhydride method, which involves the esterification of proline followed by the acylation of glycine under Schotten-Baumann conditions . The peptide bond is then formed using mixed anhydride, activated benzotriazole ester, or activated succinimide ester methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient production of the compound in high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Prolylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Neuroprotective Effects
Prolylglycine hydrochloride has been investigated for its role in neuroprotection, particularly concerning prolyl oligopeptidase (POP), an enzyme implicated in several neurodegenerative diseases. Research indicates that inhibiting POP can lead to beneficial effects in conditions like Alzheimer's disease and Parkinson's disease. For instance, studies have shown that novel cyanopyrrolidine-based compounds, which include prolylglycine derivatives, effectively inhibit POP and exhibit protective effects against amnesia induced by scopolamine in animal models .
Case Study: Amnesic Models
- Objective: To evaluate the antiamnesic effects of prolylglycine derivatives.
- Methodology: Administration of various POP inhibitors, including prolylglycine derivatives, in rat models.
- Findings: Significant improvement in conditioned passive avoidance reflex retention time was observed, suggesting enhanced memory retention capabilities when these compounds were administered .
Drug Delivery Systems
The compound is also being explored for its use in drug delivery systems, particularly for therapeutic peptides. This compound's properties make it a suitable candidate for formulating controlled release systems that can enhance the bioavailability of drugs.
Example: Human Growth Hormone Delivery
- Research Focus: Development of biodegradable implants using prolylglycine derivatives for sustained release of human growth hormone.
- Results: Studies indicate that formulations incorporating prolylglycine can maintain effective serum concentrations of human growth hormone over extended periods, demonstrating potential for improved therapeutic outcomes .
Therapeutic Targeting in Cancer
Emerging research suggests that this compound may have applications in cancer therapy. Its ability to modulate enzyme activity could be leveraged to develop novel treatments that target specific pathways involved in tumor progression.
Biochemical Studies and Mechanisms
The biochemical mechanisms through which prolylglycine exerts its effects are an area of active research. Investigations into how it interacts with various receptors and enzymes are crucial for understanding its full therapeutic potential.
Mechanism of Action
The mechanism of action of prolylglycine hydrochloride involves its interaction with specific molecular targets and pathways:
Neuroprotective Effects: The compound acts as a positive modulator of AMPA receptors, increasing the levels of brain-derived neurotrophic factor (BDNF) in neuronal cells.
Collagen Synthesis: this compound plays a crucial role in collagen synthesis by promoting the growth of fibroblasts and enhancing the structural integrity of collagen fibers.
Comparison with Similar Compounds
Linear Dipeptides Containing Proline
Prolylglycine hydrochloride belongs to a class of proline-containing dipeptides. Key comparisons include:
Research Findings :
- Cyclization Reactivity : Pro-Gly cyclizes more efficiently than Gly-Pro under identical conditions (pH 11, 55°C), achieving ~30% conversion versus <5% for Gly-Pro .
- Ion-Binding Affinity : Pro-Gly exhibits stronger potassium cation (K⁺) binding than Gly-Pro due to favorable orientation of the proline ring and carbonyl groups .
Modified Amino Acids and Derivatives
Biological Activity
Prolylglycine hydrochloride, a dipeptide composed of proline and glycine, has garnered attention for its potential biological activities, particularly in neuroprotection and cognitive enhancement. This article explores its biological activity, mechanisms of action, and relevant research findings.
Prolylglycine (Pro-Gly) is known to exert various biological effects through several mechanisms:
- IGF-1 Regulation : Research indicates that Pro-Gly promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells (HepG2) and in vivo models. This effect is mediated through the peptide transporter 1 (PepT1) and involves the activation of the JAK2/STAT5 signaling pathway .
- Neuroprotective Effects : Pro-Gly has been associated with neuroprotective properties, potentially enhancing cognitive functions. It is believed to influence neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and growth.
2.1 In Vitro Studies
In vitro studies have demonstrated that Pro-Gly significantly enhances IGF-1 expression in HepG2 cells. The increase in IGF-1 was shown to be dependent on the presence of PepT1, indicating a specific transport mechanism for dipeptides that may have therapeutic implications for metabolic disorders .
2.2 In Vivo Studies
In vivo experiments involving C57BL/6J mice revealed that administration of Pro-Gly led to increased IGF-1 levels, further confirming its role in metabolic regulation. Notably, the activation of the JAK2/STAT5 pathway was essential for this effect, as inhibition of this pathway abolished the IGF-1 response .
3.1 Cognitive Enhancement
A notable study investigated the effects of Pro-Gly on cognitive functions in animal models. The research highlighted that administration of Pro-Gly improved learning and memory performance in rats subjected to stress conditions. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
3.2 Neuroprotective Properties
Another study focused on the neuroprotective effects of Pro-Gly against oxidative stress-induced neuronal damage. The findings indicated that Pro-Gly treatment significantly reduced markers of oxidative stress and apoptosis in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
4. Comparative Analysis of Biological Activities
| Activity | This compound | Other Dipeptides |
|---|---|---|
| IGF-1 Secretion | Promotes via JAK2/STAT5 | Varies among dipeptides |
| Cognitive Enhancement | Positive effects observed | Some dipeptides show similar effects |
| Neuroprotection | Reduces oxidative stress | Not all dipeptides exhibit this |
5. Conclusion
This compound demonstrates significant biological activities, particularly in promoting IGF-1 secretion and exerting neuroprotective effects. Its mechanisms involve specific signaling pathways that could be targeted for therapeutic interventions in metabolic and neurodegenerative disorders. Further research is warranted to fully elucidate its potential benefits and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
